2,4,5-Trifluoropyrimidine 2,4,5-Trifluoropyrimidine
Brand Name: Vulcanchem
CAS No.: 17573-79-4
VCID: VC21069197
InChI: InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H
SMILES: C1=C(C(=NC(=N1)F)F)F
Molecular Formula: C4HF3N2
Molecular Weight: 134.06 g/mol

2,4,5-Trifluoropyrimidine

CAS No.: 17573-79-4

Cat. No.: VC21069197

Molecular Formula: C4HF3N2

Molecular Weight: 134.06 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trifluoropyrimidine - 17573-79-4

Specification

CAS No. 17573-79-4
Molecular Formula C4HF3N2
Molecular Weight 134.06 g/mol
IUPAC Name 2,4,5-trifluoropyrimidine
Standard InChI InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H
Standard InChI Key LYBDHGMSPQBSNW-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=N1)F)F)F
Canonical SMILES C1=C(C(=NC(=N1)F)F)F

Introduction

Chemical Structure and Basic Properties

2,4,5-Trifluoropyrimidine is a heterocyclic organic compound belonging to the pyrimidine class with three fluorine atoms attached at positions 2, 4, and 5 of the pyrimidine ring. The pyrimidine core consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, following standard pyrimidine numbering convention.

Structural Characteristics

The structure can be represented using the SMILES notation as C1(F)=NC=C(F)C(F)=N1, similar to the chlorinated analog which has a SMILES notation of C1(Cl)=NC=C(Cl)C(Cl)=N1 . The electronic properties of 2,4,5-Trifluoropyrimidine differ markedly from its chlorinated counterpart due to fluorine's higher electronegativity and smaller atomic radius.

Physicochemical Properties

While specific data for 2,4,5-Trifluoropyrimidine is limited in the available literature, its properties can be inferred by comparison with related fluorinated pyrimidines and its chlorinated analog. The predicted properties would likely include:

PropertyExpected Value for 2,4,5-TrifluoropyrimidineComparison with 2,4,5-Trichloropyrimidine
Physical State at Room TemperatureLikely a liquid or low-melting solidColorless to light orange/yellow liquid
Boiling PointLower than the chloro analog due to weaker intermolecular forces84°C at 1mm Hg for 2,4,5-Trichloropyrimidine
DensityLower than the chloro analog (< 1.6 g/mL)1.6001 g/mL at 25°C for 2,4,5-Trichloropyrimidine
Water SolubilityLimited, but potentially higher than the chloro analogNot miscible or difficult to mix with water
pKaLikely highly acidic due to electron-withdrawing fluorinesPredicted -4.26±0.29 for 2,4,5-Trichloropyrimidine

The C-F bond's unique properties contribute to several characteristics of fluorinated compounds in general:

  • Enhanced metabolic stability compared to hydrogen or chlorine substituents

  • Increased lipophilicity which affects membrane permeability

  • Altered hydrogen bonding capabilities compared to hydrogen-substituted analogs

  • Higher electronegativity inducing stronger dipole moments

Reactivity and Chemical Properties

General Reactivity Patterns

The reactivity of 2,4,5-Trifluoropyrimidine would be heavily influenced by the electron-withdrawing properties of the fluorine atoms, making the pyrimidine ring highly electron-deficient. This electronic property would lead to:

  • Enhanced susceptibility to nucleophilic aromatic substitution reactions

  • Decreased basicity of the ring nitrogen atoms compared to unfluorinated pyrimidines

  • Potentially higher stability toward oxidative conditions

  • Different coordination properties with transition metals

Nucleophilic Substitution Reactions

The nucleophilic substitution of fluorine atoms in fluorinated heteroaromatics follows a pattern that would likely apply to 2,4,5-Trifluoropyrimidine. The positions most susceptible to nucleophilic attack would be positions 4 and 2, with position 5 being less reactive. This reactivity pattern would make 2,4,5-Trifluoropyrimidine a valuable building block for the synthesis of various 2,4,5-trisubstituted pyrimidines, similar to how 2,4,5-Trichloropyrimidine serves as a precursor for numerous bioactive molecules.

Research on related pyrimidine compounds shows that selective substitution can lead to compounds with significant biological activity. For example, the research on 2,4,5-trisubstituted pyrimidines demonstrates how structural modifications at these positions can lead to potent inhibitors of plasmodial kinases such as PfGSK3 and PfPK6 .

Applications in Medicinal Chemistry and Other Fields

Structure-Activity Relationship Insights

The activity data from related compounds provides insights into how 2,4,5-Trifluoropyrimidine derivatives might behave in biological systems:

Compound ModificationEffect on PfGSK3 Inhibition (IC₅₀, nM)Effect on PfPK6 Inhibition (IC₅₀, nM)
5-CH₃ substitution710 ± 9745 ± 2
5-F substitution456 ± 4366 ± 2
5-Cl substitution174 ± 1619 ± 3
5-Br substitution165 ± 1857 ± 2

This data from related 5-substituted pyrimidine analogs suggests that halogen substitution at position 5 significantly enhances biological activity against these kinase targets, with chloro and bromo substituents showing particularly potent effects. This indicates that selective substitution of one or more fluorine atoms in 2,4,5-Trifluoropyrimidine could potentially lead to compounds with tailored biological activities.

Comparative Analysis with Similar Compounds

Comparison with Chlorinated Analogs

2,4,5-Trifluoropyrimidine differs from its chlorinated counterpart in several key aspects:

  • Bond strength: C-F bonds (about 485 kJ/mol) are significantly stronger than C-Cl bonds (about 330 kJ/mol), making fluorinated compounds generally more stable toward certain types of chemical degradation

  • Size: Fluorine's smaller atomic radius compared to chlorine results in different steric properties

  • Electronegativity: Fluorine's higher electronegativity creates stronger dipoles and influences electronic distribution

  • Lipophilicity: While both halogens enhance lipophilicity, they do so to different degrees and through different mechanisms

  • Metabolic stability: Fluorinated compounds often exhibit enhanced resistance to metabolic degradation

Structural Variations and Their Effects

Research on 2,4,5-trisubstituted pyrimidines has demonstrated how structural modifications affect biological activity. For example, when examining kinase inhibition potential:

  • Position 4 substitutions: Variations at this position significantly impact selectivity between different kinases. Thiophene substituents showed an IC₅₀ of 236 nM against PfPK6, while benzothiophene demonstrated broader activity against both PfPK6 and PfGSK3 .

  • Position 5 modifications: Small substituents at position 5, particularly halogens, dramatically enhanced potency. The chloro-substituted analog was the most potent PfPK6 inhibitor with an IC₅₀ of 19 nM .

  • Position 2 substitutions: This position is often used to fine-tune selectivity profiles and pharmacokinetic properties.

This structure-activity relationship data suggests that 2,4,5-Trifluoropyrimidine could serve as an excellent scaffold for developing compounds with tailored biological properties through selective substitution of one or more fluorine atoms.

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